(S)-N-Demethyl Dapoxetine

Description

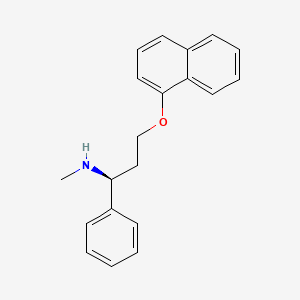

Structure

3D Structure

Properties

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-N-Demethyl Dapoxetine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Demethyl Dapoxetine, also known as desmethyldapoxetine, is the principal active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1][2][3][4] Dapoxetine undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to form (S)-N-Demethyl Dapoxetine.[1][5][6] Crucially, this metabolite is not merely an inactive byproduct; it is pharmacologically active and is considered to be roughly equipotent to the parent compound, thereby contributing to the overall therapeutic effect.[7] This guide provides a detailed technical examination of the molecular mechanism of action of (S)-N-Demethyl Dapoxetine, grounded in the principles of neurotransmitter transporter pharmacology and supported by established experimental methodologies.

Section 1: Primary Pharmacological Target: The Serotonin Transporter (SERT)

The primary molecular target for (S)-N-Demethyl Dapoxetine, like its parent compound, is the human serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[8][9] SERT is an integral membrane protein that plays a critical role in the regulation of serotonergic neurotransmission.[9]

Physiological Role of SERT In a normal physiological state, serotonin (5-hydroxytryptamine, 5-HT) is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates postsynaptic receptors.[10] The action of serotonin is terminated by its reuptake from the synapse back into the presynaptic neuron via SERT.[8][11] This reuptake process serves two key functions: it tightly controls the concentration and duration of serotonin in the synapse, and it allows for the neurotransmitter to be recycled and repackaged into vesicles for subsequent release.[8]

The transport mechanism is an active process dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions.[8][12] The transporter first binds a sodium ion, followed by serotonin, and then a chloride ion.[12] This binding induces a conformational change in the transporter, causing it to flip inward and release serotonin and the ions into the presynaptic cytoplasm. The subsequent binding of an intracellular potassium (K+) ion facilitates the transporter's return to its outward-facing conformation, ready for another cycle.[8][12] By acting as the primary clearance mechanism for synaptic serotonin, SERT is a pivotal control point for serotonergic signaling.

Section 2: Molecular Interaction, Binding Affinity, and Selectivity

(S)-N-Demethyl Dapoxetine exerts its pharmacological effect by directly inhibiting the function of SERT. As an SSRI, it binds to the transporter protein and physically obstructs the reuptake of serotonin.

Molecular Mechanism of Inhibition Structural biology studies of human SERT have revealed that SSRIs bind to a central binding site located between the transmembrane helices of the protein.[10] By lodging in this site, the inhibitor locks the transporter in an outward-open conformation, which sterically prevents serotonin from binding and being translocated across the membrane.[10] This competitive inhibition effectively shuts down the reuptake process, leading to a subsequent increase in the concentration of serotonin in the synaptic cleft and an enhancement of serotonergic neurotransmission.[11][13]

Binding Affinity and Selectivity Profile The potency of a compound is defined by its binding affinity for its target. While specific binding affinity data for (S)-N-Demethyl Dapoxetine is not extensively published, it is widely reported to be equipotent to its parent compound, Dapoxetine.[7] The binding profile of Dapoxetine has been well-characterized and serves as a robust proxy. Equilibrium radioligand binding studies have demonstrated that Dapoxetine is a potent inhibitor of SERT with high affinity.[14][15][16] Its affinity for other key monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT), is substantially lower, establishing its profile as a selective serotonin reuptake inhibitor.[14][15]

| Transporter Target | Parent Compound (Dapoxetine) Binding Affinity (Kᵢ) | Selectivity Ratio (vs. SERT) |

| Serotonin Transporter (SERT) | ~9.5 nM[16] | 1x |

| Norepinephrine Transporter (NET) | Higher Kᵢ (Lower Affinity)[14][15] | Lower than SERT |

| Dopamine Transporter (DAT) | Much Higher Kᵢ (Significantly Lower Affinity)[14][15] | Much lower than SERT |

| Table 1: Monoamine Transporter Binding Profile of Dapoxetine. The data reflects the parent compound, as (S)-N-Demethyl Dapoxetine is considered equipotent. Lower Kᵢ values indicate higher binding affinity. |

This selectivity is critical to its mechanism and therapeutic window. By primarily targeting SERT, the pharmacological effects are focused on the serotonergic system, minimizing off-target effects that could arise from significant inhibition of norepinephrine or dopamine reuptake.[17][18][19]

Section 3: Downstream Consequences of SERT Inhibition

The inhibition of SERT by (S)-N-Demethyl Dapoxetine initiates a cascade of neurochemical changes that culminate in its therapeutic effect. The immediate and primary consequence is an elevation of serotonin levels in the synaptic cleft.[11][20] This increased availability of serotonin leads to prolonged and enhanced activation of both pre- and postsynaptic serotonin receptors.[20][21] The therapeutic effect in delaying ejaculation is primarily linked to the potentiation of serotonin's action at specific postsynaptic receptors, such as the 5-HT2C receptor, within the central nervous system pathways that control the ejaculatory reflex.[14][22]

Section 4: Experimental Validation of Mechanism of Action

The characterization of (S)-N-Demethyl Dapoxetine's mechanism relies on a foundation of well-established in vitro pharmacological assays. These experiments are designed not only to identify the primary target but also to quantify the compound's potency and functional effect.

Pillar 1: Quantifying Target Engagement via Radioligand Binding Assay

Causality & Rationale: To establish that (S)-N-Demethyl Dapoxetine directly interacts with SERT, a competitive radioligand binding assay is the gold standard.[23][24] This assay quantifies the affinity (Kᵢ) of the test compound for the transporter by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-citalopram) from the binding site.[16] A low Kᵢ value signifies high binding affinity and provides direct evidence of target engagement.[23] This self-validating system confirms that the compound physically occupies the target site.

Detailed Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells engineered to stably express high levels of the human serotonin transporter (hSERT).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) to rupture the cell membranes.[25]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporter.[25]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[25]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the prepared membranes (a fixed protein amount), a fixed concentration of a suitable radioligand for SERT (e.g., [³H]-citalopram), and a range of concentrations of the unlabeled test compound ((S)-N-Demethyl Dapoxetine).[23][25]

-

Include control wells for 'total binding' (membranes + radioligand only) and 'non-specific binding' (membranes + radioligand + a high concentration of a known non-radioactive SERT ligand to saturate all specific sites).[26]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[25]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow the unbound radioligand to pass through.[23][25]

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[25]

-

-

Data Analysis:

-

Calculate 'specific binding' for each well by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[25]

-

Pillar 2: Assessing Functional Inhibition via Neurotransmitter Reuptake Assay

Causality & Rationale: While binding affinity confirms target engagement, a functional assay is required to demonstrate that this binding translates into a biological effect—namely, the inhibition of serotonin transport. A neurotransmitter uptake assay directly measures the ability of a compound to block the transport of a substrate into the cell.[27] Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative for this purpose.[28][29] This approach validates the mechanism by showing a dose-dependent functional response linked directly to the compound's presence.

Detailed Step-by-Step Protocol (Fluorescence-Based):

-

Cell Plating:

-

Compound Incubation:

-

Prepare serial dilutions of the test compound ((S)-N-Demethyl Dapoxetine) in an appropriate assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions. Include 'no inhibitor' (vehicle) and 'full inhibition' (a known potent SERT inhibitor) controls.

-

Incubate for a predetermined time to allow the compound to interact with the transporters.

-

-

Uptake Reaction:

-

Add a fluorescent transporter substrate (a dye that mimics serotonin and is a substrate for SERT) to all wells.[27][30] The solution also contains a masking dye that quenches the fluorescence of the substrate outside the cells, ensuring that only the internalized signal is detected.[30]

-

Immediately place the plate into a bottom-read fluorescence microplate reader.

-

-

Signal Detection and Analysis:

-

Measure the increase in intracellular fluorescence over time (kinetic mode) or at a single endpoint after a defined incubation period (e.g., 30-60 minutes).[27][30]

-

In the presence of an effective inhibitor like (S)-N-Demethyl Dapoxetine, the rate of fluorescence increase will be reduced because the substrate cannot enter the cells.

-

Plot the rate of uptake (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

-

Use non-linear regression to fit the dose-response curve and determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of serotonin uptake.

-

Conclusion

The mechanism of action of (S)-N-Demethyl Dapoxetine is defined by its role as a potent and selective serotonin reuptake inhibitor. As the primary active metabolite of Dapoxetine, it contributes significantly to the therapeutic effect by binding with high affinity to the serotonin transporter (SERT). This interaction blocks the reuptake of serotonin from the synaptic cleft, leading to elevated synaptic serotonin levels and enhanced activation of postsynaptic receptors involved in the central modulation of the ejaculatory reflex. This mechanism is validated through robust in vitro methodologies, including radioligand binding assays to confirm target affinity and neurotransmitter uptake assays to measure functional inhibition. A thorough understanding of this mechanism is fundamental for researchers and professionals involved in the development and optimization of drugs targeting the serotonergic system.

References

- Mechanism of Action of the Serotonin Transporter. (n.d.). Google Cloud.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Serotonin transporter. (2024). In Wikipedia.

- What are SERT inhibitors and how do they work? (2024, June 21). Informed SLP.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.

- Dapoxetine. (2024). In Wikipedia.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

- Serotonin transporter. (n.d.). Bionity.com.

- Laug, B., & Bécamel, C. (2011). Radioligand binding methods for membrane preparations and intact cells. In Methods in molecular biology (Vol. 746, pp. 135–164).

- Dumax 30 mg Tablet. (n.d.). MedEx.

- McMahon, C. G. (2007). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Therapeutics and Clinical Risk Management, 3(5), 895–903.

- McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 4(5), 233–251.

- Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Medicalexpo.com.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Skibiński, R., Giebułtowicz, J., & Sołtys, K. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794.

- Dapoxetine – Knowledge and References. (n.d.). Taylor & Francis.

- Dapoxetine-impurities. (n.d.). Pharmaffiliates.

- Gengo, P. J., et al. (2005).

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Biocompare.com.

- Stölting, M., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 168(1), 113-122.

- Andersson, K. E., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation.

- Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. (2006). ResearchGate.

- Dapoxetine N-Desmethyl. (n.d.). Veeprho.

- Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI.

- de Siqueira, G. W. (2022). Dapoxetine and premature ejaculation.

- Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309.

- Singh, S. K., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.

- Dapoxetine: LY 210448. (2005). Drugs in R&D, 6(5), 309-312.

- Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). (n.d.). ResearchGate.

- (S)-N-Demethyl Dapoxetine. (n.d.). Santa Cruz Biotechnology.

- What is the mechanism of Dapoxetine Hydrochloride? (2024, July 17). Patsnap Synapse.

- Jayanthi, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 217.

- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), PL399-PL405.

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.

- Schroeter, S., et al. (2007). Subcellular localization of the antidepressant-sensitive norepinephrine transporter. Molecular and Cellular Neuroscience, 34(2), 223-236.

- Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395.

Sources

- 1. Dumax | 30 mg | Tablet | ডিউম্যাক্স ৩০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dapoxetine - Wikipedia [en.wikipedia.org]

- 8. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 9. Serotonin_transporter [bionity.com]

- 10. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

- 12. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 13. urology-textbook.com [urology-textbook.com]

- 14. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Subcellular localization of the antidepressant-sensitive norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Dapoxetine and premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 27. moleculardevices.com [moleculardevices.com]

- 28. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 29. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. moleculardevices.com [moleculardevices.com]

The In Vivo Metabolic Odyssey of (S)-N-Demethyl Dapoxetine: A Technical Guide for Drug Development Professionals

Foreword: Charting the Course of a Key Metabolite

In the landscape of pharmacokinetics, the journey of a drug through the body is rarely a solo voyage. It is a dynamic process of transformation, where the parent compound gives rise to a cast of metabolites, each with its own pharmacological and toxicological profile. Understanding the metabolic fate of these molecular offspring is paramount in drug development, influencing everything from dosing regimens to safety assessments. This guide delves into the in vivo metabolic journey of (S)-N-Demethyl Dapoxetine, an active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI), Dapoxetine. As researchers and drug development professionals, a granular understanding of its biotransformation is not merely academic; it is a critical component of a comprehensive safety and efficacy profile. This document will navigate the known metabolic pathways, provide a robust framework for in vivo investigation, and offer insights into the analytical strategies required to elucidate the complete metabolic story of this significant metabolite.

The Metabolic Landscape of (S)-N-Demethyl Dapoxetine

(S)-N-Demethyl Dapoxetine, also known as desmethyldapoxetine, is a primary and pharmacologically active metabolite of Dapoxetine.[1][2] Its formation is a crucial first step in the metabolic cascade of the parent drug. However, the metabolic journey does not end here. (S)-N-Demethyl Dapoxetine itself serves as a substrate for further enzymatic modifications, primarily through Phase I and Phase II metabolic reactions.

Phase I Metabolism: The Oxidative Transformation

The initial biotransformation of (S)-N-Demethyl Dapoxetine is predominantly an oxidative process, primarily mediated by the cytochrome P450 (CYP) enzyme system. The key Phase I metabolic pathways include:

-

Hydroxylation: This is a major metabolic route for (S)-N-Demethyl Dapoxetine. In vitro studies using human liver microsomes have identified N-desmethyl-4-hydroxydapoxetine as a significant subsequent metabolite.[3][4][5] This suggests that the naphthalene ring of the molecule is a prime target for hydroxylation. While the 4-position appears to be a major site, it is plausible that other hydroxylated isomers are formed in lesser amounts. The primary enzymes responsible for the metabolism of the parent compound, Dapoxetine, are CYP2D6 and CYP3A4 , and it is highly probable that these isoforms also play a crucial role in the hydroxylation of its demethylated metabolite.[3][5]

-

Further N-Demethylation: (S)-N-Demethyl Dapoxetine can theoretically undergo another demethylation step to form didesmethyldapoxetine . While didesmethyldapoxetine is a known metabolite of dapoxetine, its direct formation from desmethyldapoxetine is a plausible pathway that contributes to the overall metabolic profile.[3][5]

The interplay of these oxidative reactions transforms the relatively lipophilic (S)-N-Demethyl Dapoxetine into more polar molecules, priming them for subsequent conjugation reactions.

Caption: Phase I metabolic pathway of (S)-N-Demethyl Dapoxetine.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, (S)-N-Demethyl Dapoxetine and its hydroxylated metabolites undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body, primarily via urine.[6] The main conjugation pathways for dapoxetine metabolites are:

-

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl groups, a common pathway for phenolic metabolites like N-desmethyl-4-hydroxydapoxetine.

-

Sulfation: The addition of a sulfonate group is another key conjugation reaction for hydroxylated metabolites.

While specific data on the glucuronide and sulfate conjugates of (S)-N-Demethyl Dapoxetine are not extensively detailed in publicly available literature, the general metabolic profile of dapoxetine strongly suggests that its metabolites undergo these crucial detoxification and elimination pathways.[6]

In Vivo Investigation of (S)-N-Demethyl Dapoxetine's Metabolic Fate: A Practical Workflow

A definitive understanding of the in vivo metabolic fate of (S)-N-Demethyl Dapoxetine requires a meticulously designed and executed experimental protocol. The following workflow provides a comprehensive approach for researchers in a drug development setting.

Causality Behind Experimental Choices

The primary challenge in studying the metabolism of a metabolite is distinguishing its subsequent biotransformation products from other metabolites of the parent drug. Therefore, the experimental design must incorporate strategies to trace the metabolic path originating specifically from (S)-N-Demethyl Dapoxetine. While direct administration of the metabolite is the most direct approach, it may not always be feasible due to synthesis challenges or differing pharmacokinetic properties compared to its formation in situ. A more common and practical approach is the administration of the parent drug, Dapoxetine, followed by sophisticated analytical techniques to identify and quantify the downstream metabolites of (S)-N-Demethyl Dapoxetine.

Caption: Experimental workflow for in vivo metabolic fate analysis.

Step-by-Step Experimental Protocol

Objective: To identify and quantify the metabolites of (S)-N-Demethyl Dapoxetine in vivo following the administration of Dapoxetine to a relevant animal model.

2.2.1. Animal Model Selection and Acclimatization

-

Select an appropriate animal model: Sprague-Dawley rats are a commonly used model in pharmacokinetic studies due to their well-characterized physiology and metabolic pathways that often show similarities to humans.[7][8]

-

Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the study to minimize stress-related physiological variations. Provide free access to standard chow and water.

2.2.2. Dosing and Administration

-

Dose Preparation: Prepare a formulation of Dapoxetine hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for accurate administration based on the animal's body weight.

-

Administration: Administer a single oral dose of Dapoxetine to the animals via gavage. The dose level should be selected based on existing preclinical data to ensure adequate systemic exposure to both the parent drug and its metabolites.

2.2.3. Sample Collection

-

Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a suitable site (e.g., tail vein or jugular vein cannula). Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

-

Bile Collection (Optional): For a more comprehensive understanding of excretory pathways, bile duct cannulation can be performed in a subset of animals to collect bile samples.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store all biological samples (plasma, urine, feces homogenates, bile) at -80°C until analysis.

2.2.4. Sample Preparation

-

Plasma and Urine: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix and remove interfering substances.[9]

-

Feces: Homogenize fecal samples with a suitable solvent, followed by centrifugation and extraction of the supernatant.

2.2.5. Bioanalytical Methodology: LC-MS/MS

-

Chromatographic Separation: Develop a robust liquid chromatography (LC) method capable of separating Dapoxetine, (S)-N-Demethyl Dapoxetine, didesmethyldapoxetine, and potential hydroxylated and conjugated metabolites. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate) is a common starting point.[10][11]

-

Mass Spectrometric Detection:

-

Metabolite Identification: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites. Employ data-dependent scanning to acquire fragmentation spectra (MS/MS) for structural elucidation.

-

Metabolite Quantification: Develop a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer for the accurate quantification of (S)-N-Demethyl Dapoxetine and its identified metabolites. Use stable isotope-labeled internal standards for each analyte to ensure accuracy and precision.

-

Data Presentation and Interpretation

A clear and concise presentation of the quantitative data is essential for interpreting the metabolic fate of (S)-N-Demethyl Dapoxetine.

Pharmacokinetic Parameters

Summarize the key pharmacokinetic parameters of (S)-N-Demethyl Dapoxetine and its major metabolites in a tabular format.

| Parameter | (S)-N-Demethyl Dapoxetine | N-desmethyl-4-hydroxydapoxetine |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] |

| Tmax (h) | [Insert Value] | [Insert Value] |

| AUC (ng*h/mL) | [Insert Value] | [Insert Value] |

| t½ (h) | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and would be populated with experimental data.

Metabolite Profile

Present the relative abundance of the identified metabolites in various biological matrices.

| Metabolite | Plasma (%) | Urine (%) | Feces (%) |

| (S)-N-Demethyl Dapoxetine | [Insert Value] | [Insert Value] | [Insert Value] |

| N-desmethyl-4-hydroxydapoxetine | [Insert Value] | [Insert Value] | [Insert Value] |

| didesmethyldapoxetine | [Insert Value] | [Insert Value] | [Insert Value] |

| Glucuronide Conjugates | [Insert Value] | [Insert Value] | [Insert Value] |

| Sulfate Conjugates | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion: A Comprehensive Understanding for Informed Drug Development

The in vivo metabolic fate of (S)-N-Demethyl Dapoxetine is a multi-faceted process involving both Phase I oxidative reactions, primarily hydroxylation, and subsequent Phase II conjugation. A thorough investigation of these pathways is not an isolated academic exercise but a cornerstone of a robust drug development program. By employing the detailed experimental workflow outlined in this guide, researchers can generate high-quality data to construct a complete metabolic map of this key active metabolite. This knowledge is indispensable for predicting potential drug-drug interactions, understanding inter-individual variability in response, and ultimately, ensuring the safety and efficacy of Dapoxetine. The insights gained from such studies will empower drug development professionals to make more informed decisions, navigating the complex journey from preclinical discovery to clinical application with greater confidence.

References

-

Amore, B. M., et al. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 55-70. [Link]

-

Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

-

Li, H., et al. (2015). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of Chromatography B, 983-984, 139-145. [Link]

-

Martignoni, M., et al. (2006). In vivo animal models to assess pharmacokinetic drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 847-862. [Link]

-

Ohkura, T., et al. (2014). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Pharmacokinetics, 29(1), 2-11. [Link]

-

Admescope. (2025). In Vivo DMPK: A Cornerstone of Drug Discovery and Development. Retrieved from [Link]

-

Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. [Link]

-

Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

-

MedEx. (n.d.). Dapotin | 30 mg | Tablet. Retrieved from [Link]

-

Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 1149, 122154. [Link]

-

Tambe, V. S., et al. (2016). Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. Indian Journal of Pharmaceutical Sciences, 78(5), 663-672. [Link]

-

Gethings, L. A., et al. (2023). Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics. Communications Biology, 6(1), 793. [Link]

-

Gawlik, M., et al. (2021). Evolution profiles of the dapoxetine metabolites (A,B) formed in HLM... ResearchGate. [Link]

-

Li, C., et al. (2022). Michaelis–Menten curves of the enzymatic activity of the wild-type and... ResearchGate. [Link]

-

Prueksaritanont, T. (2014). Metabolite Identification and Profiling in Drug Design: Current Practice and Future Directions. Current Drug Metabolism, 15(9), 899-913. [Link]

-

Jia, L., & Liu, X. (2007). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Drug Metabolism, 8(7), 743-753. [Link]

-

Galetin, A., & Houston, J. B. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. Current Drug Metabolism, 7(5), 489-504. [Link]

-

McMahon, C. G. (2006). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 2(4), 415-423. [Link]

-

The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]

-

Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]

-

MileCell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

-

Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Retrieved from [Link]

-

Li, F., et al. (2021). Metabolism of a selective serotonin and norepinephrine reuptake inhibitor duloxetine in liver microsomes and mice. Drug Metabolism and Disposition, 49(12), 1166-1176. [Link]

-

Yu, T., et al. (2011). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment. Current Drug Metabolism, 12(9), 852-872. [Link]

-

Cerniglia, C. E., & Freeman, J. P. (1984). Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons. Applied and Environmental Microbiology, 47(5), 947-951. [Link]

-

Spina, E., et al. (1985). Hydroxylation of desmethylimipramine: dependence on the debrisoquin hydroxylation phenotype. Clinical Pharmacology & Therapeutics, 38(3), 353-357. [Link]

-

Lu, H., & Coughtrie, M. W. (2017). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Molecules, 22(7), 1146. [Link]

-

Obach, R. S. (2011). SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450: THE MECHANISTIC BASIS FOR WHY HUMAN LIVER MICROSOMES ARE SUPERIOR TO HUMAN HEPATOCYTES AT METABOLIZING MIDAZOLAM BUT INFERIOR AT METABOLIZING DESLORATADINE. KU ScholarWorks. [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100702. [Link]

-

Hampl, R., & Starka, L. (2018). Steroid Conjugates and Their Physiological Role. Physiological Research, 67(Suppl 2), S225-S235. [Link]

-

Claustre, J., et al. (1988). Glucuronide and sulfate catecholamine conjugates in rat and human plasma. Journal of Neural Transmission, 71(3), 221-234. [Link]

-

Galetin, A., et al. (2005). Typical and Atypical Enzyme Kinetics. ResearchGate. [Link]

-

Nagar, S., & Remmel, R. P. (2013). Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications. ResearchGate. [Link]

-

Square Pharmaceuticals PLC. (n.d.). Susten | 30 mg | Tablet. Retrieved from [Link]

-

Eskayef Pharmaceuticals Ltd. (n.d.). Dumax | 30 mg | Tablet. Retrieved from [Link]

Sources

- 1. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. Dumax | 30 mg | Tablet | ডিউম্যাক্স ৩০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. researchgate.net [researchgate.net]

- 8. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

Spectroscopic Blueprint of (S)-N-Demethyl Dapoxetine: A Guide for Researchers

Introduction: The Significance of Characterizing a Key Dapoxetine Metabolite

In the landscape of pharmaceutical development and metabolic studies, the precise characterization of drug metabolites is of paramount importance. (S)-N-Demethyl Dapoxetine, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, represents a critical analyte in pharmacokinetic and drug safety assessments.[1][2] Understanding its structural and physicochemical properties through spectroscopic analysis is fundamental to elucidating the metabolic fate of the parent drug and ensuring the quality control of Dapoxetine active pharmaceutical ingredients, where it can be present as an impurity.[3][4]

This technical guide provides an in-depth overview of the essential spectroscopic data for (S)-N-Demethyl Dapoxetine, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is curated to support researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound. The methodologies and data interpretation are presented with the clarity and causality expected in a senior scientific role, ensuring both technical accuracy and practical applicability.

Molecular Structure and Key Identifiers

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of (S)-N-Demethyl Dapoxetine.

Caption: Molecular Structure of (S)-N-Demethyl Dapoxetine.

Key Identifiers:

-

Chemical Name: (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine[5]

-

CAS Number: 147199-39-1[6]

-

Molecular Formula: C₂₀H₂₁NO[7]

-

Molecular Weight: 291.39 g/mol [7]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The data presented here are derived from a comprehensive analysis and are consistent with the structure of (S)-N-Demethyl Dapoxetine.[4]

¹H NMR Spectroscopy

Proton NMR provides insights into the number of different types of protons and their connectivity. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for (S)-N-Demethyl Dapoxetine [4]

| Chemical Shift (δ) ppm | Number of Protons | Assignment Description |

| 8.12 | 2H | Aromatic (Naphthyl) |

| 7.85 | 1H | Aromatic (Naphthyl) |

| 7.50 | 1H | Aromatic (Naphthyl) |

| 7.42 | 2H | Aromatic (Naphthyl & Phenyl) |

| 7.30 | 7H | Aromatic (Phenyl & Naphthyl) |

| 6.85 | 1H | Aromatic (Naphthyl) |

| 4.25 | 1H | -OCH₂- |

| 4.15 | 1H | -OCH₂- |

| 3.80 | 1H | Methine (-CH-) |

| 2.40 | 1H | Methylene (-CH₂-) |

| 2.20 | 1H | Methylene (-CH₂-) |

| 2.30 | 3H | Methyl (-NCH₃) |

Note: The specific multiplicities and coupling constants were not detailed in the primary source, but the assignments are consistent with the structure.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing a spectrum of the carbon backbone of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-N-Demethyl Dapoxetine [4]

| Chemical Shift (δ) ppm | Assignment Description |

| 154.5 | Aromatic C-O (Naphthyl) |

| 142.0 | Aromatic C (Phenyl) |

| 134.5 | Aromatic C (Naphthyl) |

| 128.5 | Aromatic CH (Phenyl) |

| 127.5 | Aromatic CH (Naphthyl) |

| 127.0 | Aromatic CH (Phenyl) |

| 126.5 | Aromatic CH (Naphthyl) |

| 126.0 | Aromatic CH (Naphthyl) |

| 125.0 | Aromatic CH (Naphthyl) |

| 122.0 | Aromatic CH (Naphthyl) |

| 120.5 | Aromatic CH (Naphthyl) |

| 105.0 | Aromatic CH (Naphthyl) |

| 66.0 | Methylene (-OCH₂-) |

| 65.0 | Methine (-CH-) |

| 38.0 | Methylene (-CH₂-) |

| 34.0 | Methyl (-NCH₃) |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For (S)-N-Demethyl Dapoxetine, the protonated molecular ion is a key diagnostic peak.

-

Calculated [M+H]⁺: 292.1696 for C₂₀H₂₂NO⁺

-

Observed [M+H]⁺: 292[4]

Tandem Mass Spectrometry (MS/MS) Fragmentation

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted MS/MS Fragmentation Pathway for (S)-N-Demethyl Dapoxetine.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These are based on standard methodologies for compounds of this nature.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-N-Demethyl Dapoxetine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts.[8]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra based on chemical shift theory, coupling patterns (for ¹H), and comparison with related structures.

LC-MS/MS Protocol

-

Sample Preparation: Prepare a stock solution of (S)-N-Demethyl Dapoxetine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to working concentrations (e.g., 1-100 ng/mL) with the mobile phase.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[3]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 292.2.

-

MS2 Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion and acquire the product ion spectrum. Optimize collision energy to achieve informative fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions.

Conclusion: A Foundation for Further Research

This guide provides a consolidated and expertly curated overview of the key spectroscopic data for (S)-N-Demethyl Dapoxetine. The NMR and MS data presented serve as a reliable reference for the identification and characterization of this important metabolite and impurity. By understanding the causality behind the spectroscopic signals and adhering to robust experimental protocols, researchers can confidently advance their work in drug metabolism, pharmacokinetics, and quality control. The self-validating nature of combining orthogonal techniques like NMR and MS, as detailed here, forms the bedrock of trustworthy scientific investigation in the pharmaceutical sciences.

References

-

Darcsi, A., Rácz, Á., & Béni, S. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 187-194. [Link]

-

Skwarek, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(12), 3667. [Link]

- Zhang, Y. (2016). Preparation method of (S)-N-demethyl dapoxetine. CN105461573A.

-

CRO SPLENDID LAB. (S)-N-Demethyl Dapoxetine. [Link]

-

PubChem. rac N-Demethyl Dapoxetine. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- CN105461573A - 一种(s)-n-脱甲基达泊西汀的制备方法 (A preparation method of (s)-n-demethyl dapoxetine).

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. mzCloud – Dapoxetine [mzcloud.org]

- 3. mdpi.com [mdpi.com]

- 4. CN105461573A - ä¸ç§(s)-n-è±ç²åºè¾¾æ³è¥¿æ±çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 5. (S)-N-Demethyl Dapoxetine | 147199-39-1 [amp.chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. splendidlab.in [splendidlab.in]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of (S)-N-Demethyl Dapoxetine

This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the complete crystal structure analysis of (S)-N-Demethyl Dapoxetine. Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solid-state characterization of this active pharmaceutical ingredient (API) metabolite.

Introduction: The Criticality of Crystalline Form in Drug Development

(S)-N-Demethyl Dapoxetine is a primary metabolite of Dapoxetine, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.[1][2] As with any active pharmaceutical ingredient (API), the three-dimensional arrangement of molecules in the solid state—its crystal structure—governs a cascade of physicochemical properties.[3][4][5] These properties, including solubility, dissolution rate, stability, and bioavailability, are not mere academic data points; they are critical determinants of a drug's safety, efficacy, and manufacturability.[6][7]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[6][7] Different polymorphs of the same API can exhibit dramatically different therapeutic and manufacturing profiles.[6] Therefore, a thorough and definitive analysis of the crystal structure is not just a regulatory requirement but a foundational pillar of rational drug design and quality control.[8][9]

This guide outlines a systematic workflow for the crystallographic analysis of (S)-N-Demethyl Dapoxetine, from initial crystallization to definitive structure elucidation and physicochemical characterization.

Part 1: Generation and Selection of Single Crystals

The journey to an atomic-resolution structure begins with the most crucial, and often most challenging, step: growing a high-quality single crystal.[10][11] A suitable crystal for Single-Crystal X-ray Diffraction (SC-XRD) should be a single, well-ordered lattice, free of significant defects, and of an appropriate size (typically 10-250 μm).[12]

Causality of Solvent Selection and Crystallization Method

The goal is to achieve a state of supersaturation slowly, allowing molecules to organize into a thermodynamically stable, ordered lattice.[13] The choice of solvent and method is paramount and is guided by the solubility profile of (S)-N-Demethyl Dapoxetine.

Experimental Protocol: Crystallization Screening

-

Purity Confirmation: Before crystallization, confirm the purity of the synthesized (S)-N-Demethyl Dapoxetine sample using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.

-

Solubility Screening: Assess the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane). A moderately soluble solvent is often ideal.[11]

-

Methodological Execution: Employ multiple crystallization techniques in parallel to maximize the chances of success.

-

Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., acetone).[13] Cover the vial with a perforated seal to allow the solvent to evaporate over several days, gradually increasing the concentration.[10][13]

-

Vapor Diffusion (Solvent/Anti-Solvent): This is a highly successful method for small molecules.[10][14] Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[14] The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[13][14]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature.[13] Allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[13] This reduces the solubility of the compound, leading to crystallization.

-

Crystal Harvesting and Selection

Once crystals form, they must be handled with extreme care.

-

Harvesting: Using a nylon loop or a fine needle, carefully remove a well-formed crystal from the mother liquor.

-

Microscopic Examination: Place the crystal under a polarized light microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated. This indicates a single, ordered lattice.

-

Mounting: The selected crystal is mounted on a goniometer head for analysis by SC-XRD.

Part 2: Definitive Structure Elucidation with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16][17] It provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is vital for a molecule like (S)-N-Demethyl Dapoxetine.[15][18]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol:

-

Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a beam of monochromatic X-rays.[16] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[15]

-

Structure Solution: The collected diffraction intensities are used to determine the unit cell dimensions and space group symmetry. Sophisticated software then solves the "phase problem" to generate an initial electron density map of the molecule.

-

Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined through iterative least-squares analysis to optimize the fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.

-

Validation: The final structure is rigorously validated using standard crystallographic checks (e.g., checkCIF) to ensure its chemical and geometric sensibility. The final data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for public access.[19][20][21]

Part 3: Bulk Material Characterization and Polymorph Screening

While SC-XRD provides the definitive structure of a single crystal, it is essential to ensure that the bulk material corresponds to this form and to screen for other potential polymorphs.[8][22] This is where a suite of complementary techniques becomes indispensable.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone of solid-state analysis in the pharmaceutical industry.[6][8] It generates a unique "fingerprint" for a specific crystalline phase, making it ideal for identifying polymorphs, monitoring phase purity, and ensuring batch-to-batch consistency.[6][7][8]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the bulk crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[7]

-

Pattern Matching: The experimental PXRD pattern of the bulk sample is compared to the pattern calculated from the SC-XRD data. A perfect match confirms that the bulk material consists of the single crystal form that was analyzed. Any additional peaks would indicate the presence of an impurity or a different polymorphic form.[23]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide crucial information about the physical and chemical changes that occur in a material as a function of temperature.[24][25][26]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[25] It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.[24][27] Each crystalline form will have a unique melting point and enthalpy.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] It is essential for identifying the presence of solvates or hydrates (by detecting mass loss at specific temperatures) and determining the thermal stability of the compound.[24][27]

| Technique | Primary Information Obtained | Relevance to (S)-N-Demethyl Dapoxetine |

| DSC | Melting Point, Glass Transitions, Polymorphic Transitions | Determines the melting point of the crystalline form and helps identify potential new polymorphs.[27] |

| TGA | Thermal Stability, Solvent/Water Content | Assesses thermal decomposition temperature and quantifies any bound solvent or water molecules in the crystal lattice.[24] |

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[28][29] Since the vibrational modes are sensitive to the local molecular environment, these techniques can differentiate between different polymorphic forms.[28][30][31]

-

FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, providing a fingerprint based on the molecular functional groups.[29][30]

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light from a laser source.[28][31] It is particularly sensitive to non-polar bonds and crystal lattice vibrations and is excellent for analyzing aqueous samples.[28]

Integrated Analytical Workflow

Caption: Integrated workflow for comprehensive solid-state characterization.

Conclusion

The crystal structure analysis of (S)-N-Demethyl Dapoxetine is a multi-faceted process that relies on the synergistic application of several analytical techniques. While Single-Crystal X-ray Diffraction stands as the ultimate authority for determining the absolute structure, it is the integrated use of PXRD, thermal analysis, and vibrational spectroscopy that provides a complete, trustworthy, and regulatory-compliant picture of the solid-state properties of the bulk API. This rigorous, evidence-based approach is fundamental to ensuring the development of a safe, stable, and effective pharmaceutical product.

References

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). MDPI. Retrieved from [Link]

-

Harnessing the power of single crystal X-ray diffraction. Veranova. Retrieved from [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Retrieved from [Link]

-

API Characterization. NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health (NIH). Retrieved from [Link]

-

Exploring the advantages of single-crystal x-ray diffraction in pharma. (2021). Chemistry World. Retrieved from [Link]

-

Physical and Chemical Characterization for APIs. (2023). Labinsights. Retrieved from [Link]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

API Physical & Chemical Characterization. CD Formulation. Retrieved from [Link]

-

XRD in Drug Discovery & Development. Blue Scientific. Retrieved from [Link]

-

Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. Retrieved from [Link]

-

Physico-chemical characterization of an active pharmaceutical ingredient. (2004). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Thermal Analysis Techniques. Impact Analytical. Retrieved from [Link]

-

Pharmaceutical Ingredient Characterization Essential Analytical Techniques. LinkedIn. Retrieved from [Link]

-

Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. (2024). AZoM. Retrieved from [Link]

-

Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

-

An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. (2014). Journal of Chemical Education. Retrieved from [Link]

-

Single Crystal Growth & Structure Determination. Crystal Pharmatech. Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. Retrieved from [Link]

-

Characterization of the solid-state: spectroscopic techniques. (2001). Advanced Drug Delivery Reviews. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

-

Characterization of the solid-state: Spectroscopic techniques. ResearchGate. Retrieved from [Link]

-

Preparation method of (S)-N-demethyl dapoxetine. (2016). SciSpace. Retrieved from [Link]

-

Chemical structure of Dapoxetine. ResearchGate. Retrieved from [Link]

- Synthesis method of dapoxetine and dapoxetine hydrochloride. Patsnap.

-

Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. (2023). ACS Publications. Retrieved from [Link]

- Dapoxetine hydrochloride crystal form and preparation method thereof. Google Patents.

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. Retrieved from [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI. Retrieved from [Link]

- Dapoxetine hydrochloride monohydrate and its preparation method and application. Google Patents.

-

Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]

-

Dapoxetine. PubChem. Retrieved from [Link]

- Crystal and amorphous substance of dapoxetine hydrochloride and preparation method therefor. Google Patents.

-

The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

The Cambridge Structural Database. ResearchGate. Retrieved from [Link]

-

Molecular structure of dapoxetine. ResearchGate. Retrieved from [Link]

-

Access Structures. CCDC. Retrieved from [Link]

-

(S)-N-Demethyl Dapoxetine. CRO SPLENDID LAB. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Physico-chemical characterization of an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To [chem.rochester.edu]

- 12. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]

- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. veranova.com [veranova.com]

- 16. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.rigaku.com [resources.rigaku.com]

- 19. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]

- 23. azom.com [azom.com]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. news-medical.net [news-medical.net]

- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 27. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 28. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Whitepaper: Elucidating the Therapeutic Target Landscape of (S)-N-Demethyl Dapoxetine

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-N-Demethyl Dapoxetine, also known as Desmethyl-dapoxetine, is the primary active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) approved for the treatment of premature ejaculation (PE). Understanding the pharmacological profile of this major metabolite is critical for a comprehensive grasp of Dapoxetine's overall mechanism of action, duration of effect, and potential for novel therapeutic applications. This guide provides a detailed exploration of the known and potential therapeutic targets of (S)-N-Demethyl Dapoxetine. We delve into its high-affinity interaction with the serotonin transporter (SERT) and explore its selectivity profile across other monoamine transporters and CNS receptors. Furthermore, this document outlines robust, field-proven experimental protocols for the identification and validation of its molecular targets, offering a technical framework for future research and development initiatives.

Part 1: Introduction to Dapoxetine and its Metabolism

Dapoxetine is structurally related to fluoxetine and is characterized by a rapid onset of action and a short half-life, properties which make it suitable for on-demand treatment of PE rather than chronic administration. Following oral administration, Dapoxetine is rapidly absorbed and extensively metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).

The primary metabolic pathway is N-demethylation, which results in the formation of (S)-N-Demethyl Dapoxetine. This metabolite is pharmacologically active and circulates in the plasma at concentrations roughly equivalent to the parent compound. Given its significant systemic exposure, the pharmacological activity of (S)-N-Demethyl Dapoxetine is a key contributor to the overall therapeutic effect of Dapoxetine.

Part 2: Primary Therapeutic Target: The Serotonin Transporter (SERT)

The definitive mechanism of action for Dapoxetine in delaying ejaculation is linked to the inhibition of neuronal serotonin reuptake.[1][2] Human ejaculation is a complex reflex mediated by the sympathetic nervous system, originating from a spinal reflex center that is modulated by several brain nuclei, including the medial preoptic and paraventricular nuclei.[1][2] Serotonin (5-HT) plays a crucial inhibitory role in this pathway. By blocking the serotonin transporter (SERT), SSRIs like Dapoxetine increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and thereby delaying the ejaculatory reflex.[3][4][5]

(S)-N-Demethyl Dapoxetine is a potent inhibitor of SERT, exhibiting a pharmacological potency that is roughly equivalent to its parent compound, Dapoxetine.[3] This makes it a significant contributor to the overall clinical effect observed after Dapoxetine administration.

Comparative Potency at Monoamine Transporters

The therapeutic efficacy and side-effect profile of an SSRI are largely defined by its potency and selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). High selectivity for SERT is a hallmark of this class of drugs.

| Compound | Target | IC₅₀ (nM) | Selectivity vs. NET | Selectivity vs. DAT |

| Dapoxetine | SERT | 1.12 | ~180x | ~1535x |

| NET | 202 | - | - | |

| DAT | 1720 | - | - | |

| (S)-N-Demethyl Dapoxetine | SERT | ~1-3 (equipotent to Dapoxetine) [3] | N/A | N/A |

This high selectivity for SERT over DAT and NET minimizes off-target effects related to the dopaminergic and noradrenergic systems, contributing to the specific therapeutic action on ejaculation.

Diagram: Mechanism of SERT Inhibition

Caption: Inhibition of the serotonin transporter (SERT) by (S)-N-Demethyl Dapoxetine.

Part 3: Exploration of Potential Secondary & Novel Therapeutic Targets

While SERT is the primary target, a comprehensive understanding requires investigating potential secondary targets. The activity of SSRIs is not always confined to SERT, and off-target interactions can contribute to both therapeutic effects and adverse events.

Other Monoamine Transporters (NET & DAT)

As shown in the table above, the parent compound Dapoxetine has a significantly lower affinity for NET and DAT compared to SERT.[6] It is reasonable to hypothesize that (S)-N-Demethyl Dapoxetine shares this high selectivity. This profile is advantageous for its approved indication, as significant inhibition of DAT, in particular, could increase the risk of abuse potential, which is not associated with Dapoxetine.

5-HT Receptor Subtypes

Chronic administration of SSRIs can lead to adaptive changes in the sensitivity of various serotonin receptors, such as the desensitization of 5-HT₁ₐ and 5-HT₁₋ autoreceptors.[7] While Dapoxetine is used acutely, its metabolite's activity at these receptors could still be relevant.

-

5-HT₂C Receptors: Stimulation of these receptors is known to contribute to ejaculatory delay.[4] The increased synaptic serotonin resulting from SERT inhibition by (S)-N-Demethyl Dapoxetine potentiates the action at these postsynaptic receptors.[4] Direct agonist activity is unlikely but cannot be ruled out without specific binding studies.

-

5-HT₁ₐ Receptors: Conversely, activation of 5-HT₁ₐ receptors can accelerate ejaculation.[7] A lack of affinity for this receptor would be a favorable characteristic for a PE therapeutic.

Further research is warranted to screen (S)-N-Demethyl Dapoxetine across a panel of CNS receptors to build a complete pharmacological profile and uncover potential novel therapeutic avenues beyond PE.

Part 4: Methodologies for Target Identification & Validation

To rigorously assess the interaction of (S)-N-Demethyl Dapoxetine with its putative targets, a multi-step experimental approach is essential. The following protocols represent a standard, self-validating workflow in drug discovery.

Diagram: Target Validation Workflow

Caption: A sequential workflow for validating a hypothesized molecular target.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (S)-N-Demethyl Dapoxetine for the human serotonin transporter (hSERT).

Causality: This experiment directly measures the physical interaction between the compound and its target protein. A high affinity (low Kᵢ value) is a prerequisite for a compound to be a potent modulator of that target.

Methodology:

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing hSERT.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a high-affinity radioligand for SERT (e.g., [³H]-Citalopram).

-

Increasing concentrations of the test compound ((S)-N-Demethyl Dapoxetine).

-

A fixed amount of the prepared cell membranes.

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

-

-

-

Incubation & Detection:

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to reduce NSB.

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (S)-N-Demethyl Dapoxetine.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC₅₀) of (S)-N-Demethyl Dapoxetine in inhibiting serotonin uptake via hSERT.

Causality: While a binding assay confirms interaction, this functional assay confirms that the binding event leads to a biological consequence—in this case, the inhibition of the transporter's primary function.

Methodology:

-

Cell Preparation:

-

Plate hSERT-expressing cells (e.g., HEK293 or CHO cells) in 96-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells for 10-15 minutes with varying concentrations of (S)-N-Demethyl Dapoxetine or control compounds (e.g., vehicle, known SSRIs).

-

Initiate the uptake by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

-

Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

-

Detection & Analysis:

-

Lyse the cells (e.g., with 1% SDS).

-